Bazedoxifene acetate
CAS No.: 198481-33-3
VCID: VC0193227
Molecular Formula: C32H38N2O5
Molecular Weight: 530.7 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.
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Description | Bazedoxifene acetate is a medication used for bone problems and is being studied for potential use in cancer treatment . It belongs to the third-generation of selective estrogen receptor modulators (SERM) . Bazedoxifene is approved by the U.S. FDA as part of the combination drug Duavee for preventing postmenopausal osteoporosis . It is also under investigation as a possible treatment for breast and pancreatic cancers . Bazedoxifene is available both alone and in combination with conjugated estrogens . Marketed alone, it can be found under the brand names Conbriza and Viviant; when combined with conjugated estrogens, it is sold under the brand names Duavee and Duavive . As a SERM, bazedoxifene is a mixed agonist and antagonist of the estrogen receptor in different tissues . It functions primarily as an estrogen-receptor antagonist in uterine and breast tissues . Bazedoxifene increases bone mineral density, which helps lower the risk of fractures . For postmenopausal women at high risk of fractures, bazedoxifene acetate can significantly prevent bone mass loss . SERMs like bazedoxifene may be suitable alternatives for women who cannot or prefer not to use bisphosphonates . Bazedoxifene has demonstrated effectiveness in reducing bone loss and fractures, along with a strong safety and tolerability profile . Bazedoxifene is a member of the 2-phenylindole group of SERMs, which also includes zindoxifene and pipendoxifene . Bazedoxifene acetate was developed by Ligand Pharmaceuticals in collaboration with Wyeth Pharmaceuticals (now Pfizer) . The European Medicines Agency approved the drug in the European Union on April 27, 2009 . |
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CAS No. | 198481-33-3 |
Product Name | Bazedoxifene acetate |
Molecular Formula | C32H38N2O5 |
Molecular Weight | 530.7 g/mol |
IUPAC Name | acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol |
Standard InChI | InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) |
Standard InChIKey | OMZAMQFQZMUNTP-UHFFFAOYSA-N |
SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O |
Canonical SMILES | CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O |
Appearance | Off-White to Pale Beige Solid. |
Purity | 95% |
Synonyms | acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol bazedoxifene bazedoxifene acetate TSE 424 TSE-424 TSE424 WAY-140424 |
PubChem Compound | 154256 |
Last Modified | Aug 15 2023 |
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